Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate” is a chemical compound with the molecular formula C3BrLiN2O2S . It is a salt of lithium with the organic compound 5-bromo-1,3,4-thiadiazole-2-carboxylic acid .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, 1,3,4-thiadiazoles are known to be involved in a variety of chemical reactions . They can react with hydrazonoyl halides, alkyl carbothioates, carbothioamides, and more .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 214.95 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Future Directions
The future directions for “Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles , it could be interesting to investigate the potential biological activities of “this compound”.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The bromine atoms in bromobenzo-bis-thiadiazoles have been found to improve the electrical deficiency of these compounds without affecting their aromaticity . This increases their reactivity in aromatic nucleophilic substitution reactions .
Biochemical Pathways
It is known that thiadiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 21495 , which may influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with thiadiazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a dark place , suggesting that light exposure may affect its stability.
Properties
IUPAC Name |
lithium;5-bromo-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S.Li/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBTGNUIHVKMI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=NN=C(S1)Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrLiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248327-17-3 |
Source
|
Record name | lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.